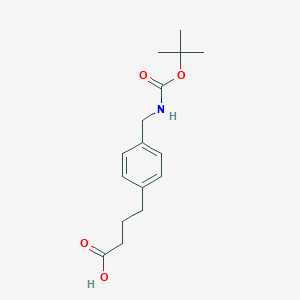
4-(4-(((Tert-butoxycarbonyl)amino)methyl)phenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of various derivatives and intermediates. The Boc group is commonly employed to protect amines during chemical reactions, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Reduction: The compound can be reduced to its amine form by removing the Boc group.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Trifluoroacetic acid, hydrochloric acid in methanol.
Reduction: Trimethylsilyl iodide followed by methanolysis.
Substitution: Di-tert-butyl dicarbonate, DMAP, acetonitrile.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid: Used in the preparation of DPP4 inhibitors.
4-[(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Another Boc-protected compound used in organic synthesis.
Uniqueness
4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and protection to the amine group during chemical reactions. This makes it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C16H23NO4 |
|---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
4-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]butanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-11-13-9-7-12(8-10-13)5-4-6-14(18)19/h7-10H,4-6,11H2,1-3H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
WHQSVZKFHKWRJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



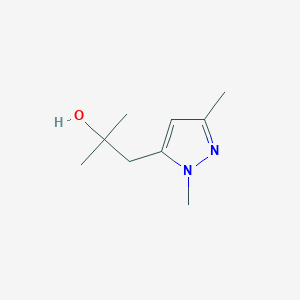

![2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B13521829.png)

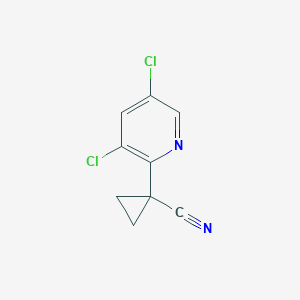

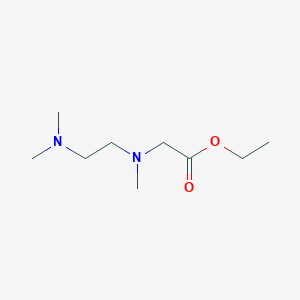
![Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate](/img/structure/B13521867.png)
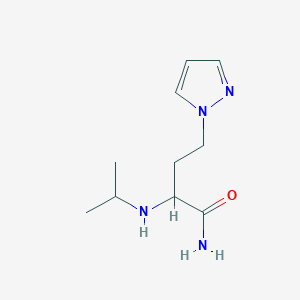
![rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B13521875.png)

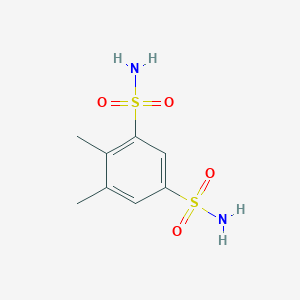
![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)
